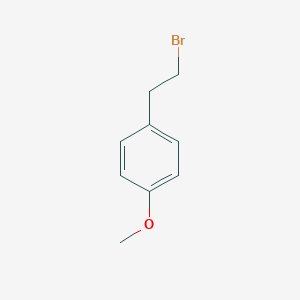

1-(2-Bromoethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHPTABOQVHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162656 | |

| Record name | 1-(2-Bromoethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14425-64-0 | |

| Record name | 1-(2-Bromoethyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14425-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014425640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenethyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-BROMOETHYL)-4-METHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5X3SH435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 2 Bromoethyl 4 Methoxybenzene and Its Derivatives

Strategies for Carbon-Bromine Bond Installation

The introduction of a bromine atom onto the ethyl side chain is the defining step in the synthesis of 1-(2-bromoethyl)-4-methoxybenzene. This can be achieved through several synthetic routes, primarily involving either radical-based mechanisms or nucleophilic substitutions on a suitable precursor.

Radical Halogenation Approaches

Free-radical bromination is a well-established method for introducing bromine into alkyl-substituted aromatic compounds, typically under UV light or with a radical initiator. byjus.com This process occurs via a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.com For a potential precursor like 4-ethylanisole (B128215), the reaction would ideally target the benzylic position of the ethyl group, as benzylic radicals are stabilized by resonance with the aromatic ring. pearson.com

The reaction is typically initiated by the homolytic cleavage of a bromine source, such as N-Bromosuccinimide (NBS), often with an initiator like dibenzoyl peroxide or AIBN (Azobisisobutyronitrile). byjus.comblogspot.com The resulting bromine radical then abstracts a benzylic hydrogen from the 4-ethylanisole, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to yield the desired product, 1-(1-bromoethyl)-4-methoxybenzene, and a new radical to continue the chain.

However, this approach presents challenges for selectively synthesizing this compound. Radical bromination is highly selective for the most stable radical intermediate. stackexchange.com In the case of an ethyl chain, the benzylic position (C1) is significantly more reactive than the terminal methyl position (C2) due to the stability of the resulting benzylic radical. Therefore, free-radical bromination of 4-ethylanisole would overwhelmingly produce the 1-bromo isomer rather than the desired 2-bromo product. While visible-light-induced radical brominations have been shown to be effective for various substituted toluenes, selectivity remains a key consideration. researchgate.netresearchgate.net

Nucleophilic Substitution Pathways on Hydroxylated Precursors

A more controlled and widely used strategy for synthesizing this compound is through the nucleophilic substitution of a hydroxylated precursor, namely 4-methoxyphenethyl alcohol. byjus.com In this approach, the hydroxyl (-OH) group, which is a poor leaving group, is converted into a good leaving group that is subsequently displaced by a bromide ion in an SN2 reaction. masterorganicchemistry.comchemistrysteps.com

Several reagents are effective for this transformation:

Hydrogen Bromide (HBr): Treating the alcohol with a strong acid like HBr protonates the hydroxyl group to form an oxonium ion (-OH2+). masterorganicchemistry.comchemistrysteps.com This creates an excellent leaving group (water), which is then displaced by the bromide ion. The reaction can be performed using concentrated aqueous HBr, often with sulfuric acid to facilitate the reaction, or with solutions of HBr in aprotic organic solvents. byjus.comorgsyn.orgnih.gov For primary alcohols like 4-methoxyphenethyl alcohol, the reaction proceeds via an SN2 mechanism. chemistrysteps.com

Phosphorus Tribromide (PBr₃): PBr₃ is another classic reagent for converting primary and secondary alcohols to alkyl bromides. The alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion. This newly freed bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the oxygen, which leaves attached to the phosphorus moiety. This reaction is typically performed by heating the alcohol under reflux with red phosphorus and bromine, which generates PBr₃ in situ. libretexts.org

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). nrochemistry.comwikipedia.orgorganic-chemistry.org The alcohol's oxygen atom attacks the phosphonium (B103445) intermediate generated from PPh₃ and CBr₄, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide), which is then displaced by a bromide ion via an SN2 mechanism. organic-chemistry.org This method is known for its high yields under mild conditions. organic-chemistry.org

Table 1: Comparison of Nucleophilic Substitution Methods for Alcohol Bromination

| Reagent/Method | Typical Conditions | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| HBr / H₂SO₄ | Aqueous HBr, H₂SO₄, heat/reflux | SN2 | Inexpensive reagents, straightforward procedure. orgsyn.org | Strong acidic conditions may not be suitable for sensitive substrates; potential for side reactions. libretexts.org |

| PBr₃ | Heat/reflux, often with red P and Br₂ | SN2 | Effective for primary and secondary alcohols. libretexts.org | PBr₃ is corrosive and moisture-sensitive. |

| Appel Reaction (CBr₄/PPh₃) | Anhydrous DCM, 0°C to room temperature | SN2 | Mild conditions, high yields, stereochemical inversion for chiral centers. nrochemistry.comorganic-chemistry.org | Use of toxic CBr₄, generation of triphenylphosphine oxide as a byproduct which can be difficult to separate. wikipedia.org |

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound often requires precise control over the placement of functional groups (regioselectivity) and the spatial orientation of atoms (stereoselectivity).

Regioselectivity in this context primarily refers to the selective functionalization of the aromatic ring. The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a powerful ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. Since the para position is already occupied by the bromoethyl group, any further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed to the positions ortho to the methoxy group (C3 and C5). Conversely, metal-mediated C-H activation techniques can provide alternative regioselectivities, enabling functionalization at positions that are not electronically favored. nih.govmdpi.com For instance, directed ortho-metalation of anisole (B1667542) derivatives allows for the introduction of a wide range of functional groups specifically at the C2 position.

Stereoselectivity becomes relevant when synthesizing analogues with a chiral center, for example, at the C1 position of the ethyl chain (e.g., 1-(1-bromo-2-aryl-ethyl)-4-methoxybenzene). The synthesis of such chiral molecules requires stereoselective methods. nih.govnih.govresearchgate.net A common strategy involves using a chiral starting material, such as a chiral secondary alcohol. The conversion of this chiral alcohol to the corresponding bromide using methods that proceed with a defined stereochemical outcome, like the Appel reaction, is crucial. The Appel reaction typically proceeds via an SN2 mechanism, which results in a predictable inversion of configuration at the chiral center. organic-chemistry.org This allows for the synthesis of optically pure alkyl halides from optically pure alcohol precursors.

Scale-Up Considerations in Preparative Organic Chemistry

Transitioning the synthesis of this compound from a laboratory setting to a larger, preparative or industrial scale introduces several practical and economic challenges.

Reagent Selection and Atom Economy: On a large scale, the cost, toxicity, and atom economy of reagents are critical. While the Appel reaction is efficient, the use of carbon tetrachloride is restricted due to its environmental impact, and the generation of a stoichiometric amount of triphenylphosphine oxide byproduct complicates purification and waste disposal. wikipedia.org Alternative, more atom-economical brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) may be preferred over NBS for radical brominations due to a higher percentage of transferable bromine and lower cost. blogspot.com For nucleophilic substitutions, using HBr generated from sodium bromide and sulfuric acid is often more cost-effective than using pure PBr₃. orgsyn.orglibretexts.org

Process Safety and Thermal Management: Bromination reactions can be highly exothermic. On a large scale, efficient heat management is essential to prevent thermal runaway and hazardous side reactions. novartis.com This often involves using semi-batch processes where one reagent is added slowly to control the reaction rate and temperature. novartis.com Continuous flow reactors offer significant advantages for scale-up, providing superior heat transfer, precise control over reaction time, and improved safety, especially for photochemical or highly exothermic processes. researchgate.netacs.orgresearchgate.net

Workup and Purification: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive for large quantities. On an industrial scale, methods like distillation, crystallization, and liquid-liquid extraction are preferred. For this compound, which is a liquid, vacuum distillation would be a suitable purification method. orgsyn.org The choice of solvent is also critical; environmentally benign and easily recoverable solvents are favored. The generation of water-soluble byproducts, as seen in some modern bromination methods, can significantly simplify the workup process compared to separating nonpolar byproducts like triphenylphosphine oxide. organic-chemistry.org

Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 4 Methoxybenzene in Organic Reactions

Nucleophilic Substitution Reactions at the Alkyl Bromide Moiety

The primary mode of reactivity for 1-(2-bromoethyl)-4-methoxybenzene involves the displacement of the bromide ion by a nucleophile. This reaction is a classic example of nucleophilic substitution and can proceed through both intermolecular and intramolecular pathways.

Intermolecular Nucleophilic Pathways

This compound readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of a diverse array of substituted phenethyl derivatives. The general principle involves the attack of a nucleophile on the carbon atom attached to the bromine, resulting in the displacement of the bromide leaving group. masterorganicchemistry.com

Common nucleophiles employed in reactions with this compound include amines, alkoxides, and thiolates. For instance, its reaction with primary or secondary amines yields the corresponding N-substituted 4-methoxyphenethylamines, which are valuable intermediates in medicinal chemistry. Similarly, the Williamson ether synthesis, which utilizes an alkoxide as the nucleophile, can be employed to generate various 4-methoxyphenethyl ethers. masterorganicchemistry.comfrancis-press.com The reaction with thiolates provides access to 4-methoxyphenethyl thioethers.

The efficiency of these substitution reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents are often employed to facilitate the SN2 mechanism.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Amine | R₂NH | N,N-Dialkyl-2-(4-methoxyphenyl)ethan-1-amine |

| Alkoxide | R'ONa | 1-methoxy-4-(2-(R'-oxy)ethyl)benzene |

| Thiolate | R'SNa | 1-methoxy-4-(2-(R'-thio)ethyl)benzene |

Intramolecular Cyclization Processes

The structure of this compound, with a reactive alkyl halide tethered to an aromatic ring, makes it a suitable precursor for intramolecular cyclization reactions. These processes can lead to the formation of new rings, including cyclic ethers and fused aromatic systems.

While not extensively documented for this compound itself, analogous structures can undergo intramolecular cyclization to form cyclic ethers. This type of reaction, often referred to as an intramolecular Williamson ether synthesis, typically requires a base to deprotonate a hydroxyl group positioned to attack the electrophilic carbon bearing the bromine. For this to occur with this compound, a prior functionalization to introduce a suitably positioned alcohol would be necessary.

A significant intramolecular reaction pathway for this compound is the Friedel-Crafts alkylation, which results in cyclization onto the aromatic ring to form a tetrahydronaphthalene derivative. masterorganicchemistry.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocationic intermediate that is then attacked by the electron-rich aromatic ring. The methoxy (B1213986) group, being an ortho-, para-director, guides the cyclization to the position ortho to it, leading to the formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. rsc.orgresearchgate.netbeilstein-journals.orgd-nb.info The success of this cyclization is dependent on the reaction conditions, including the choice of Lewis acid and solvent, to avoid polymerization or other side reactions. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling its participation in cross-coupling reactions for the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. This compound can serve as an electrophilic partner in several such reactions.

Suzuki-Miyaura Coupling: While direct Suzuki-Miyaura coupling of primary alkyl bromides can be challenging, related aryl bromides like 1-bromo-4-methoxybenzene readily participate in this reaction. In a typical Suzuki-Miyaura coupling, a palladium catalyst is used to couple the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a base. rsc.orgnih.govelsevierpure.com For instance, the reaction of 1-bromo-4-methoxybenzene with phenylboronic acid, catalyzed by a palladium complex, yields 4-methoxybiphenyl. rsc.org This suggests that under appropriate catalytic conditions, the aryl bromide analogue of the title compound is a viable substrate for C(sp²)-C(sp²) bond formation.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is effective for forming carbon-carbon bonds. Although specific examples with this compound are not extensively reported, the general methodology is applicable to a wide range of alkyl and aryl halides. wikipedia.orgorganic-chemistry.org The reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aryl bromide like 4-bromoaniline (B143363) has been demonstrated, highlighting the potential for similar reactivity with related substrates. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and a nickel or palladium catalyst. researchgate.netnih.govresearchgate.netnih.gov This method is known for its high functional group tolerance. The general applicability of Negishi coupling to alkyl and aryl halides suggests that this compound could be a suitable substrate for forming new carbon-carbon bonds with a variety of organozinc compounds. orgsyn.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Catalyst System | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Aryl-substituted phenethyl derivative |

| Kumada | Grignard reagent | Ni or Pd catalyst | Alkyl- or aryl-substituted phenethyl derivative |

| Negishi | Organozinc reagent | Ni or Pd catalyst | Alkyl- or aryl-substituted phenethyl derivative |

Reductive Cross-Coupling with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), organozinc compounds, and organocuprates, can lead to the formation of new carbon-carbon bonds at the ethyl side chain. These reactions typically proceed via a nucleophilic substitution mechanism, where the organometallic reagent attacks the carbon atom attached to the bromine, displacing the bromide ion. The reactivity of the organometallic reagent is a crucial factor, with organocuprates often exhibiting higher selectivity and tolerance for other functional groups compared to the more reactive Grignard reagents. For instance, the palladium-catalyzed cross-coupling of secondary benzylic bromides with Grignard reagents has been demonstrated, suggesting a potential pathway for similar transformations with this compound. amazonaws.com

Cross-Coupling with Alkynes and Alkenes (e.g., Heck Type)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an alkyl or aryl halide with an alkene. While there are no direct examples in the provided search results of a Heck reaction with this compound, the general mechanism suggests its potential as a substrate. The reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a known industrial process, highlighting the feasibility of coupling bromoarenes with alkenes. rug.nl The success of such a reaction with this compound would depend on the specific reaction conditions and the choice of palladium catalyst and ligand.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reactivity of aryl bromides in Sonogashira couplings is well-established, making it plausible that this compound could undergo this transformation to introduce an alkynyl group onto the benzene (B151609) ring, provided the bromoethyl group remains intact under the reaction conditions. The choice of catalyst and reaction conditions would be critical to favor coupling at the aryl bromide over potential side reactions involving the alkyl bromide.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is a cornerstone of organic synthesis, enabling the introduction of diverse functional groups.

Synthesis of Unsymmetrical Disulfides via Nickel Catalysis

A notable application of this compound is in the nickel-catalyzed synthesis of unsymmetrical disulfides. wikipedia.orgwisc.edursc.org This method provides an efficient route to these important structural motifs found in many natural products and biologically active molecules. The reaction involves the reductive cross-electrophile coupling of unactivated alkyl bromides, such as this compound, with symmetrical alkyl- or aryltetrasulfides. wisc.edu

The reaction proceeds under mild conditions, typically using a nickel catalyst like Ni(acac)₂, a ligand, and a reducing agent such as manganese powder in a solvent like DMF at around 40 °C. wisc.edu Mechanistic studies have revealed that the reaction likely proceeds through the formation of trisulfide intermediates. wikipedia.orgwisc.edursc.org This nickel-catalyzed approach offers excellent chemoselectivity and functional group tolerance. wikipedia.org

Below is a table summarizing the reaction conditions for the synthesis of an unsymmetrical disulfide using this compound.

| Parameter | Value | Reference |

| Alkyl Bromide | This compound | wisc.edu |

| Coupling Partner | Symmetrical tetrasulfide | wisc.edu |

| Catalyst | Ni(acac)₂ (5.0 mol%) | wisc.edu |

| Ligand | L1 (10 mol%) | wisc.edu |

| Reductant | Mn (1.5 equiv.) | wisc.edu |

| Solvent | DMF | wisc.edu |

| Temperature | 40 °C | wisc.edu |

| Reaction Time | 24 h | wisc.edu |

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Core

The methoxybenzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy group. This group directs incoming electrophiles to the ortho and para positions. youtube.com However, the presence of the 2-bromoethyl group at the para position means that substitution will predominantly occur at the positions ortho to the methoxy group.

Common EAS reactions include:

Bromination: The introduction of a bromine atom onto the aromatic ring can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The strong activating effect of the methoxy group directs the incoming bromine to the positions ortho to it.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). Again, the methoxy group will direct the nitration to the ortho positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wisc.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The resulting aryl ketone is less reactive than the starting material, preventing polyacylation. organic-chemistry.orglibretexts.org The acylation of this compound would be expected to occur at the positions ortho to the activating methoxy group.

The table below summarizes the expected major products for the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromoethyl)-2-bromo-4-methoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethyl)-4-methoxy-2-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-2-(2-bromoethyl)-5-methoxybenzene |

Radical Reaction Pathways and their Synthetic Utility

The carbon-bromine bond in this compound can also participate in radical reactions. The homolytic cleavage of the C-Br bond can generate a carbon-centered radical, which can then undergo various transformations. While specific examples involving this compound are not prevalent in the provided search results, general principles of radical chemistry can be applied. For instance, atom transfer radical addition (ATRA) reactions or radical cyclizations could potentially be initiated from this compound under appropriate conditions, such as using a radical initiator like AIBN or through photoredox catalysis. The synthetic utility of such pathways would lie in the ability to form new carbon-carbon or carbon-heteroatom bonds in a manner complementary to ionic reaction pathways.

Applications of 1 2 Bromoethyl 4 Methoxybenzene As a Versatile Synthetic Building Block

Role in Natural Product Synthesis

The p-methoxyphenethyl structural motif, directly accessible from 1-(2-Bromoethyl)-4-methoxybenzene, is a recurring feature in a variety of natural products. The compound serves as a key starting material for introducing this important fragment.

The synthesis of core molecular skeletons that are prevalent in biologically active compounds is a primary application of this building block. The methoxy-activated benzene (B151609) ring facilitates cyclization reactions, which are crucial for forming the foundational structures of many natural products. Methoxy-substituted indoles, for instance, are core components of many biologically active compounds and pharmaceuticals. google.com The presence of the methoxy (B1213986) group enhances the reactivity of the indole (B1671886) ring system, making it a strategic element in synthetic design. google.com

While direct total syntheses of complex terpenoids and alkaloids using this compound as the initial starting material are not extensively documented in readily available literature, its structural relative, 3-methoxybenzyl bromide, has been utilized in the synthesis of the Galbulimima alkaloid GB 13. Terpenoid alkaloids are a class of natural products known for their potent biological activities and complex structures, often synthesized from terpene skeletons with the introduction of a nitrogen atom. The p-methoxyphenethyl unit from this compound is a potential precursor for building blocks in the synthesis of certain classes of alkaloids and other complex natural products.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry. This compound is a valuable precursor for synthesizing various nitrogen- and oxygen-containing heterocycles.

The reactive nature of this compound makes it a suitable starting point for constructing a variety of nitrogen-based heterocyclic systems.

Indoles: The synthesis of indole derivatives is a significant area of research due to their presence in many pharmaceuticals and natural products. The methoxy group on the benzene ring of this compound can activate the ring, influencing the regioselectivity of indole ring formation and subsequent functionalization. google.com Various synthetic strategies for indoles involve the cyclization of substituted anilines, and the phenethyl group can be a key component in forming the indole scaffold.

Pyrrolopyrazoles: Pyrrolopyrazines are biologically active scaffolds containing fused pyrrole (B145914) and pyrazine (B50134) rings. While direct synthesis of pyrrolopyrazoles from this compound is not prominently reported, the general reactivity of the bromoethyl group allows for N-alkylation of suitable heterocyclic precursors, a common strategy in building more complex fused systems.

Triazoles: 1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of substituted triazoles often involves the reaction of hydrazines or amidrazones with various reagents. For example, the related compound 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione is synthesized from a precursor containing the 4-methoxybenzyl group, highlighting the utility of this structural motif in accessing triazole systems. The bromoethyl group of this compound can be used to alkylate pre-formed triazole rings to introduce the p-methoxyphenethyl substituent.

Table 1: Synthesis of Nitrogen-Containing Heterocycles This table represents general synthetic strategies and related examples, as direct synthesis from this compound for all listed heterocycles is not widely documented.

| Heterocycle | General Synthetic Approach | Relevance of this compound |

| Indole | Cyclization of substituted anilines (e.g., Fischer, Bischler synthesis). google.com | Provides the p-methoxyphenethyl backbone, with the methoxy group activating the ring for cyclization. google.com |

| Triazole | Cycloaddition reactions or condensation of hydrazines with carbonyl compounds. | Can be used to N-alkylate a pre-formed triazole ring, introducing the p-methoxyphenethyl moiety. |

The construction of oxygen-containing heterocycles, such as furans, chromenes, and benzofurans, is another important application of versatile building blocks in organic synthesis. These structures are present in many natural products and pharmaceuticals. Syntheses often involve the cyclization of phenol (B47542) derivatives. The this compound can be converted to the corresponding phenol, which can then undergo intramolecular cyclization to form dihydrobenzofuran rings. Alternatively, the Grignard reagent derived from it could react with suitable oxygen-containing electrophiles to initiate the formation of such heterocyclic systems.

Intermediate in Pharmaceutical Research and Active Pharmaceutical Ingredient (API) Synthesis

The structural motifs derived from this compound are present in several active pharmaceutical ingredients (APIs). Consequently, this compound is a key intermediate in the synthesis of various drugs. For example, it is a potential precursor in the synthesis of drugs like Donepezil, used for treating Alzheimer's disease, and Raloxifene, a selective estrogen receptor modulator, although some reported syntheses may start from structurally similar compounds like 2-Bromo-1-(4-methoxyphenyl)-ethanone or 5,6-dimethoxy-1-indanone. The p-methoxyphenethyl group is a key pharmacophoric element in these and other APIs, making this compound a valuable starting material in pharmaceutical research and development.

Development of Medicinal Scaffolds and Lead Compounds

The 4-methoxyphenethyl moiety, readily introduced using this compound, is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS). Its structural and electronic properties make it a key component in the design of lead compounds for various therapeutic targets.

One of the most significant areas of application is in the development of ligands for sigma receptors (σ₁ and σ₂). These receptors are implicated in a range of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases. The 4-methoxyphenethyl group is frequently incorporated into the structure of high-affinity sigma receptor ligands. For example, various spirocyclic piperidine (B6355638) derivatives and diazaspiro[3.5]nonane-based compounds have been synthesized where this moiety is attached to a core nitrogen atom. The methoxy group, in particular, is often crucial for achieving high affinity and selectivity for the σ₁ receptor subtype. The synthesis of these potential therapeutic agents typically involves the N-alkylation of a suitable amine-containing scaffold with this compound or its analogues.

Similarly, this building block is instrumental in creating ligands for dopamine (B1211576) receptors, which are primary targets for treating Parkinson's disease, schizophrenia, and addiction. Natural products and their synthetic analogues targeting dopamine receptors often feature methoxy-substituted phenyl rings. The 4-methoxy group can enhance lipophilicity and influence receptor binding selectivity between different dopamine receptor subtypes (D₁, D₂, D₃, etc.). For instance, benzyltetrahydroisoquinoline (BTHIQ) derivatives, which are known to interact with dopamine receptors, can be synthesized using precursors derived from this compound. The ability to easily introduce the 4-methoxyphenethyl group allows medicinal chemists to systematically explore this chemical space to develop novel CNS agents.

Derivatization for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. This compound is an ideal starting point for such studies, allowing for the systematic derivatization of the phenethyl portion of a lead compound.

In the quest for selective receptor ligands, chemists synthesize a series of analogues where the 4-methoxyphenethyl group is modified. By comparing the biological data of these derivatives, the importance of the methoxy group's presence, position, and electronic influence can be determined. For example, in the development of dopamine receptor ligands, the presence of a catechol group (two adjacent hydroxyl groups) often confers high affinity but poor bioavailability. Replacing this with or modifying it to a methoxy group can improve drug-like properties.

SAR studies on sigma receptor ligands have shown that substituents on the phenyl ring of the phenethyl moiety play a crucial role in binding affinity (Kᵢ) and selectivity. By starting with this compound and comparing its resulting compound to those made from unsubstituted (2-bromoethyl)benzene (B7723623) or those with different substituents (e.g., chloro, fluoro, methyl), researchers can map the steric and electronic requirements of the receptor's binding pocket. This systematic approach is essential for optimizing a lead compound into a clinical candidate with a desirable efficacy and safety profile.

The following table illustrates a hypothetical SAR study based on findings for various receptor ligands, showing how modifications to the phenethyl group can impact biological activity.

| Compound ID | R1 (Position 4) | Core Scaffold | Target Receptor | Binding Affinity (Kᵢ, nM) |

| A-1 | -OCH₃ | Piperidine | Sigma-1 | 15 |

| A-2 | -H | Piperidine | Sigma-1 | 45 |

| A-3 | -Cl | Piperidine | Sigma-1 | 25 |

| B-1 | -OCH₃ | Tetrahydroisoquinoline | Dopamine D₂ | 80 |

| B-2 | -OH | Tetrahydroisoquinoline | Dopamine D₂ | 150 |

| B-3 | -F | Tetrahydroisoquinoline | Dopamine D₂ | 95 |

This table is for illustrative purposes and combines trends seen across multiple studies.

Contributions to Materials Science and Polymer Chemistry

Beyond its applications in medicine, this compound and its structural relatives are important in the field of materials science, particularly in the synthesis of functional polymers.

Monomer Synthesis for Conjugated Polymer Systems

Conjugated polymers, such as poly(p-phenylenevinylene) (PPV), are a class of materials with alternating single and double bonds along their backbone, which gives them unique electronic and optical properties. They are extensively studied for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of these polymers can be finely tuned by attaching different substituent groups to the phenylene rings.

The methoxy group (-OCH₃) is a common and effective substituent used to modify PPV. It is an electron-donating group, which can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the color of light emitted by an OLED or the range of light absorbed by a solar cell. Furthermore, the inclusion of alkoxy side chains, like methoxy or longer-chain variants, significantly improves the solubility of the resulting polymer, which is a critical factor for processing and device fabrication.

A common route to PPV and its derivatives is the Gilch polymerization. This reaction typically involves the polymerization of α,α'-dihalo-p-xylenes (benzenes with two bromomethyl or chloromethyl groups). While this compound is not a direct monomer for this specific polymerization, it serves as a precursor to related and essential monomer structures. For example, through appropriate chemical transformations, it can be converted into methoxy-substituted bis(halomethyl)benzene monomers. Research has demonstrated the synthesis of polymers like poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV) from monomers such as 1,4-Bis(bromomethyl)-2-methoxy-5-octyloxybenzene. scirp.org The synthesis of these specialized monomers, which embed the desired methoxy functionality into the polymer backbone, is a key step in creating high-performance organic electronic materials. nih.gov

Computational and Theoretical Studies on 1 2 Bromoethyl 4 Methoxybenzene and Its Reactive Intermediates

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. DFT calculations allow for the detailed examination of electronic structure and the energetics of chemical reactions, providing a foundational understanding of a molecule's stability and reactivity. These computational techniques have become indispensable in modern chemistry for their balance of accuracy and computational efficiency. sumitomo-chem.co.jpnih.gov

Electronic Structure Elucidation

The electronic structure of 1-(2-bromoethyl)-4-methoxybenzene dictates its fundamental chemical and physical properties. DFT calculations can be employed to determine key electronic parameters. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic descriptors. chemrxiv.orgbohrium.com

A crucial aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Other important electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's electronic behavior and can be used to predict how it will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | A measure of the molecule's excitability and chemical reactivity. |

| Ionization Potential | 8.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.5 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.5 eV | A measure of the atom's ability to attract a bonding pair of electrons. |

| Chemical Hardness (η) | 4.0 eV | A measure of resistance to change in electron distribution or charge transfer. |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. The exact values would depend on the level of theory and basis set used in the computation.

Reaction Energetics and Thermodynamic Profiles

For instance, a common reaction of this compound is its conversion to a cyclized product or its participation in substitution reactions. DFT can be used to model these transformations and calculate the associated energy changes. This information is vital for predicting reaction outcomes and optimizing reaction conditions.

Table 2: Illustrative Thermodynamic Profile for a Hypothetical Reaction of this compound

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Reactant → Intermediate | +5.2 | +2.1 | +4.6 |

| Intermediate → Product | -15.8 | -8.5 | -13.3 |

| Overall Reaction | -10.6 | -6.4 | -8.7 |

Note: This table provides a hypothetical thermodynamic profile for a multi-step reaction involving this compound. The values are for illustrative purposes.

Mechanistic Insights from Computational Modeling

Computational modeling allows for a deep dive into the "how" and "why" of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the characterization of short-lived, high-energy transition states.

Transition State Characterization

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. nih.govyoutube.com Identifying and characterizing the geometry and energy of the transition state is a key goal of computational mechanistic studies. Transition state theory posits that the rate of a reaction is directly related to the concentration of the transition state species. youtube.com

Computational methods can locate these transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.

Table 3: Illustrative Transition State Properties for a Reaction of this compound

| Parameter | Value (Illustrative) | Description |

| Activation Energy (Ea) | +22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | C-Br bond length: 2.5 Å | The specific arrangement of atoms at the highest point of the energy profile. |

| Imaginary Frequency | -350 cm⁻¹ | The vibrational mode corresponding to the reaction coordinate at the transition state. |

Note: The values presented are hypothetical and serve to illustrate the types of parameters obtained from transition state calculations.

Reaction Pathway Analysis

For a molecule like this compound, which has multiple reactive sites, computational analysis can predict which reaction is more likely to occur. For example, it can be used to determine whether an SN1 or SN2 substitution reaction is favored, or if an elimination reaction will compete. This predictive power is invaluable for designing synthetic strategies and explaining observed product distributions.

Molecular Docking and Interaction Energy Studies for Derived Compounds

While the preceding sections focus on the reactivity of this compound itself, this compound also serves as a valuable scaffold for the synthesis of new molecules with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cznih.govfip.org This is frequently used to predict the binding of a small molecule (ligand) to the active site of a protein (receptor).

Derivatives of this compound can be designed and then virtually screened against various biological targets. The docking process generates a binding score, often expressed as a binding energy, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable complex and potentially higher biological activity. impactfactor.org

Table 4: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Protein Target

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A (Amine substitution) | -7.8 | TYR-122, PHE-258 |

| Derivative B (Thiol substitution) | -7.2 | CYS-119, MET-255 |

| Derivative C (Ester linkage) | -8.5 | SER-120, HIS-220 |

| Derivative D (Amide linkage) | -9.1 | ASN-155, GLN-189 |

Note: This table presents hypothetical molecular docking results for a series of compounds derived from this compound. The binding energies and interacting residues are for illustrative purposes.

Analytical Methodologies for Characterization and Reaction Monitoring in Synthetic Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(2-bromoethyl)-4-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the aromatic region of the spectrum, a result of their coupling to each other. The methylene (B1212753) protons of the ethyl chain adjacent to the aromatic ring and the bromine atom give rise to two triplets, due to spin-spin coupling with each other. The methoxy (B1213986) group protons appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. nih.gov The spectrum of this compound will show distinct signals for the methoxy carbon, the two methylene carbons of the ethyl chain, and the four different carbons of the aromatic ring (ipso, ortho, meta, and para to the ethyl group). The chemical shifts of these carbons provide further confirmation of the compound's structure.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 6.89 | d |

| 7.30 | d |

| 3.88 | s |

| 3.26 | t |

| 3.05 | t |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Ar-C (para to ethyl) |

| 130.5 | Ar-C (ortho to ethyl) |

| 114.0 | Ar-C (meta to ethyl) |

| 132.0 | Ar-C (ipso) |

| 55.3 | -OCH₃ |

| 39.2 | Ar-CH₂- |

| 32.8 | -CH₂-Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The IR spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies for this compound include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹.

C-O stretching (aryl ether): A strong, characteristic band usually appears in the range of 1240-1260 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-Br stretching: This vibration occurs in the fingerprint region, typically around 600-700 cm⁻¹.

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the methoxy, bromoethyl, and substituted benzene moieties within the molecule.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1610, 1510 | Aromatic C=C Stretch |

| ~1250 | Aryl Ether C-O Stretch |

| ~650 | C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. nist.gov HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places.

The experimentally determined monoisotopic mass can be compared to the calculated theoretical mass for the proposed molecular formula, C₉H₁₁BrO. nist.gov A close match between the experimental and theoretical values provides strong evidence for the correct molecular formula. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthetic reactions. sielc.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can separate the target compound from starting materials, byproducts, and residual solvents. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity assessment. sielc.com A reverse-phase HPLC method can be developed using a suitable stationary phase (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A UV detector is commonly used for detection, as the aromatic ring of this compound absorbs UV light. HPLC is particularly useful for monitoring reactions, as it can separate the starting materials, intermediates, and final product, allowing for the determination of reaction completion. bldpharm.com

Emerging Research Frontiers and Future Perspectives in the Chemistry of 1 2 Bromoethyl 4 Methoxybenzene

Development of Novel Catalytic Systems

The transformation of 1-(2-bromoethyl)-4-methoxybenzene and related structures is increasingly benefiting from the advent of sophisticated catalytic methodologies. These systems offer enhanced efficiency, selectivity, and the ability to forge chemical bonds that were previously challenging to access.

A significant area of development is in the realm of dual catalytic systems for cross-electrophile coupling reactions. These reactions enable the coupling of two different electrophiles, a challenging transformation that avoids the need for pre-formed organometallic reagents. For instance, a dual catalytic system employing a nickel complex, such as (dtbbpy)NiBr2, in concert with a cobalt phthalocyanine (B1677752) (CoII(Pc)) catalyst, has shown promise in coupling aryl halides with alkyl halides. nih.gov While not yet demonstrated with this compound specifically, the principles are directly applicable. Such a system could potentially be used to couple the ethyl bromide moiety of the molecule with another aryl halide, or the aryl bromide of a related dihaloarene with an alkyl halide. The ability to achieve regioselective activation at one halogen site in a di-substituted aryl halide further highlights the potential for intricate molecular construction. nih.gov

Another frontier is the application of photoredox catalysis. This approach utilizes visible light to drive chemical reactions under mild conditions, often enabling unique bond formations. bohrium.combeilstein-journals.org Organic photoredox catalysts, in particular, are gaining traction due to their sustainability and tunable properties. chemrxiv.org For a molecule like this compound, photoredox catalysis could open avenues for novel C-C and C-heteroatom bond formations at either the ethyl bromide or the aromatic portion of the molecule. The generation of radical intermediates under these conditions can lead to reactivity patterns that are orthogonal to traditional thermal methods.

The table below summarizes representative examples of novel catalytic systems and their potential applicability to the transformations of this compound.

| Catalytic System | Key Features | Potential Application to this compound |

| Dual Ni/Co Catalysis | Cross-electrophile coupling of aryl and alkyl halides. | Coupling of the bromoethyl group with other electrophiles or coupling at the aromatic ring of a functionalized analogue. |

| Organic Photoredox Catalysis | Mild, light-driven reactions; generation of radical intermediates. | Novel C-C and C-heteroatom bond formations at either the alkyl or aryl position. |

| Photoelectrochemistry | Combines photochemical and electrochemical activation. beilstein-journals.org | Accessing unique reactivity through controlled single-electron transfer processes. |

Integration into Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, from laboratory-scale research to industrial production. nih.gov The key advantages of flow chemistry, including enhanced safety, improved heat and mass transfer, and the potential for automation, make it an attractive platform for reactions involving this compound. nist.gov

The integration of reactions involving this compound into flow systems can lead to more efficient and scalable synthetic routes. For example, the synthesis of N-arylhydroxylamines from nitroaromatics has been successfully demonstrated in a continuous-flow setup using a packed-bed reactor with a platinum on carbon (Pt/C) catalyst. mdpi.com A similar strategy could be envisioned for the conversion of a nitrated precursor of this compound to the corresponding aniline (B41778) derivative, a key intermediate for many pharmaceuticals.

Flow chemistry also allows for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. uc.pt This approach significantly improves process efficiency and reduces waste. A multi-step flow synthesis involving this compound could involve an initial coupling reaction followed by an in-line purification and a subsequent transformation, all within a single, continuous process. The use of polymer-supported reagents and scavengers in flow systems can further streamline the purification process. nih.gov

The following table outlines key parameters and their significance in the context of integrating reactions of this compound into flow chemistry.

| Flow Chemistry Parameter | Significance for Reactions of this compound |

| Flow Rate | Controls residence time in the reactor, influencing reaction conversion and selectivity. mdpi.com |

| Temperature | Can be precisely controlled to optimize reaction rates and minimize byproduct formation. |

| Back Pressure | Allows for heating solvents above their boiling points, accelerating reaction kinetics. |

| Reactor Type | Packed-bed, microreactor, or coiled tube reactors can be chosen based on the specific reaction requirements. |

Exploration of Unconventional Reactivity Modes

Beyond its traditional role as an electrophile in substitution reactions, researchers are beginning to explore unconventional reactivity modes for this compound. These investigations are driven by the desire to access novel chemical space and develop more efficient synthetic strategies.

One area of interest is the use of electrochemical methods to induce novel transformations. beilstein-journals.org By applying an electrical potential, it is possible to generate radical ions or other reactive intermediates from this compound that can participate in unique coupling or functionalization reactions. This approach offers a green and versatile alternative to traditional chemical reagents for oxidation and reduction.

Furthermore, the strategic functionalization of the aromatic ring or the ethyl side chain can lead to precursors for advanced materials or biologically active molecules. For instance, the synthesis of derivatives of this compound could serve as starting points for the preparation of complex heterocyclic structures or functional polymers. The inherent bifunctionality of the molecule, with both an electrophilic alkyl bromide and a modifiable aromatic ring, provides a rich platform for exploring diverse and unconventional chemical transformations.

The pursuit of these emerging research frontiers promises to significantly expand the synthetic utility of this compound, solidifying its role as a valuable and versatile building block in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)-4-methoxybenzene, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromoethylation of 4-methoxybenzene derivatives using 1,2-dibromoethane under controlled conditions (e.g., AlCl₃ catalysis) is a common approach . Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) and monitoring reaction temperature (40–60°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the methoxy group (δ ~3.8 ppm for ) and bromoethyl chain (δ ~3.5–3.7 ppm for CH₂Br) .

- X-ray crystallography : Resolve crystal structures to determine bond angles (e.g., dihedral angles between substituents, such as the 14.9° angle observed in analogous bromoethylbenzene derivatives) .

- Mass spectrometry : Validate molecular weight (MW = 215.09 g/mol) via high-resolution MS .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Employ fractional distillation (bp ~223°C, similar to 4-bromoanisole derivatives) or recrystallization using ethanol/water mixtures . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the methoxy and bromoethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Investigate using computational tools (e.g., DFT calculations) to map electron density distribution. Compare with experimental

- The methoxy group activates the benzene ring for electrophilic substitution, while the bromoethyl chain serves as a leaving group in SN2 reactions .

- Substituent effects can be quantified via Hammett constants (σₚ for -OCH₃ = -0.27; σₘ for -CH₂Br = +0.15) to predict regioselectivity .

Q. What strategies resolve contradictions in reaction yield data when scaling up synthesis?

- Methodology :

- Process optimization : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, excessive heat may cause bromoethyl chain degradation .

- Byproduct analysis : Use GC-MS to detect impurities (e.g., dehalogenated byproducts) and adjust reaction conditions (e.g., inert atmosphere, lower temperature) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd in Suzuki coupling) using software like AutoDock Vina.

- MD simulations : Assess conformational stability of the bromoethyl chain in solvent environments (e.g., DMF vs. THF) .

- Validate predictions with experimental kinetic data (e.g., turnover frequencies) .

Q. What advanced techniques characterize stereochemical outcomes in derivatives of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.